Dibenzazepinon-d4

Übersicht

Beschreibung

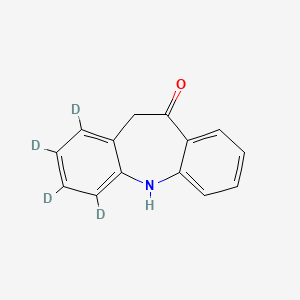

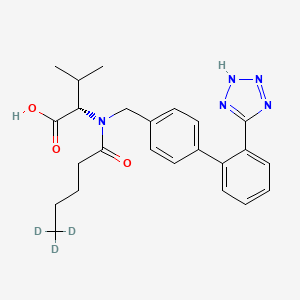

Dibenzazepinone-d4 is a deuterated derivative of dibenzazepinone, a compound characterized by its two benzene rings fused to an azepine ring. The deuterium atoms replace hydrogen atoms in the structure, making it useful in various research applications, particularly in the field of proteomics .

Wissenschaftliche Forschungsanwendungen

Dibenzazepinone-d4 has a wide range of applications in scientific research, including:

Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biology: Employed in proteomics research to study protein structures and interactions.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of new materials and chemical processes

Safety and Hazards

When handling Dibenzazepinone-d4, it’s important to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Wirkmechanismus

Target of Action

Dibenzazepinone-d4, like its parent compound Dibenzazepine, is a potent activator of the human transient receptor potential ankyrin 1 (TRPA1) receptor . The TRPA1 receptor plays a key role as a biological sensor and is implicated in various pathophysiological conditions .

Mode of Action

It is known that dibenzazepine derivatives, which dibenzazepinone-d4 is a part of, show potent activation of the trpa1 receptor . This activation likely contributes to the perception of noxious stimuli and inflammatory hyperalgesia .

Biochemical Pathways

The biochemical pathways affected by Dibenzazepinone-d4 are likely similar to those affected by other Dibenzazepine derivatives. These compounds are known to influence the function of the TRPA1 receptor, which is involved in the transduction of mechanical, thermal, and pain-related inflammatory signals .

Pharmacokinetics

For instance, Dibenzepin, a related compound, has a bioavailability of 25%, is 80% protein-bound, metabolized in the liver, and excreted in urine (80%) and feces (20%) .

Result of Action

The molecular and cellular effects of Dibenzazepinone-d4’s action are likely to be related to its activation of the TRPA1 receptor. This activation can lead to the transduction of various signals related to pain and inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibenzazepinone-d4 can be synthesized through the deuteration of dibenzazepinone. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas or deuterated solvents under specific reaction conditions. The reaction is often catalyzed by a metal catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogen-deuterium exchange .

Industrial Production Methods: Industrial production of dibenzazepinone-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The reaction conditions are optimized to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Dibenzazepinone-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

Substitution: Dibenzazepinone-d4 can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives such as dibenzazepinone-d4 oxide.

Reduction: Reduced derivatives such as dibenzazepinone-d4 alcohol.

Substitution: Substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Dibenzazepinone-d4 is unique due to its deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:

Dibenzazepine: A non-deuterated analog with similar structural features but different isotopic composition.

Carbamazepine: A dibenzazepine derivative used as an anticonvulsant and mood-stabilizing drug.

Oxcarbazepine: Another dibenzazepine derivative with similar therapeutic applications as carbamazepine

The uniqueness of dibenzazepinone-d4 lies in its deuterium atoms, which provide distinct advantages in research applications, including enhanced stability and altered reaction kinetics.

Eigenschaften

IUPAC Name |

1,2,3,4-tetradeuterio-5,11-dihydrobenzo[b][1]benzazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2/i1D,3D,5D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZGCLXGCOECAY-DNZPNURCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC3=CC=CC=C3C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])CC(=O)C3=CC=CC=C3N2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661903 | |

| Record name | (1,2,3,4-~2~H_4_)-5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189706-86-2 | |

| Record name | (1,2,3,4-~2~H_4_)-5,11-Dihydro-10H-dibenzo[b,f]azepin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole](/img/structure/B562319.png)

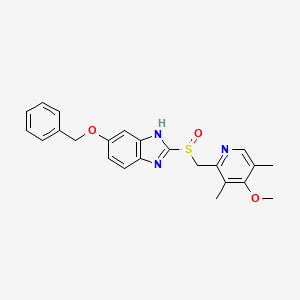

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)